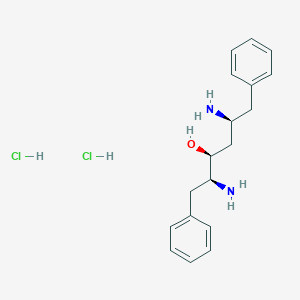![molecular formula C₈H₁₃NO₂ B017476 (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 87679-21-8](/img/structure/B17476.png)
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of octahydrocyclopenta[b]pyrrole derivatives involves various strategies, including nucleophilic addition to N-acyliminium ions, Pd/phosphine-catalyzed reactions, and derivations from D-mannose or other precursors. Seo et al. (1994) synthesized derivatives from enamine condensation followed by oxalylation, while Ney and Wolfe (2005) reported on the selective synthesis using Pd/phosphine catalysis. Ella-Menye, Nie, and Wang (2008) explored the synthesis from D-mannose for creating biologically active molecules (Seo Won-Jun et al., 1994); (J. Ney & J. Wolfe, 2005); (Jean-Rene Ella-Menye, Xiaoping Nie, & Guijun Wang, 2008).
Molecular Structure Analysis
Molecular structure analysis and stereochemistry play a crucial role in the synthesis and biological activity of octahydrocyclopenta[b]pyrrole derivatives. The study by Viveros-Ceballos et al. (2017) on the stereoselective synthesis of octahydroindole-2-phosphonic acid highlights the importance of controlling stereochemistry for achieving desired biological activities (José Luis Viveros‐Ceballos et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving octahydrocyclopenta[b]pyrrole derivatives are diverse, including cyclization, rearrangement, and decarboxylation reactions. Mou et al. (2015) developed an Au(I)-catalyzed tandem reaction for synthesizing pyrrole derivatives, while Wallbaum, Mehler, and Martens (1994) investigated the decarboxylation of amino acids to yield optically active β-amino alcohols and pyrrolidine derivatives (Xue-Qing Mou et al., 2015); (S. Wallbaum, Thomas Mehler, & J. Martens, 1994).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of octahydrocyclopenta[b]pyrrole derivatives can vary based on their molecular structure. Itamura, Yamada, Tamura, Matsumoto, and Kurosaki (1993) synthesized soluble polyimides with polyalicyclic structures derived from bicyclo[2.2.2]oct-7-ene-exo,exo,exo,exo-tetracarboxylic 2,3:5,6-dianhydrides, indicating the influence of molecular structure on solubility and thermal properties (S. Itamura et al., 1993).
Chemical Properties Analysis
The chemical properties, such as reactivity and functionality, of octahydrocyclopenta[b]pyrrole derivatives are critical for their application in synthesizing biologically active molecules and materials. For instance, Bahekar et al. (2017) developed an efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, which are important pharmacophores for various pharmacological activities (R. Bahekar et al., 2017).
Scientific Research Applications
Peptide Synthesis : This compound can be isolated in enantiomerically pure form for use in peptide synthesis, as demonstrated by Francisco J. Sayago et al. (2007) in their study on efficient access to N-protected derivatives (Sayago, Jiménez, & Cativiela, 2007).
Selective Synthesis : J. Ney and J. Wolfe (2005) explored its use in selective synthesis of 5- or 6-aryl octahydrocycl via a Pd/phosphine-catalyzed reaction, showcasing its potential in organic synthesis (Ney & Wolfe, 2005).
Organic Synthesis and Catalysis : The synthesized octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylates have potential applications in these fields, as noted by Seo Won-Jun et al. (1994) (Won-Jun et al., 1994).
Preparation of Biologically Active Molecules : Bicyclic amino acids like octahydro-pyrano[3,2-b]pyrrole-2-carboxylic acids are used in the preparation of aeruginosin analogs and other biologically active molecules, according to Jean-Rene Ella-Menye et al. (2008) (Ella-Menye, Nie, & Wang, 2008).
Chiral Auxiliary in Michael-type Reactions : The enantiomerically pure bicyclic pyrrolidine derivative (1S,5S)-2 has been used as an efficient chiral auxiliary, as explored by J. Martens and S. Lübben (1991) (Martens & Lübben, 1991).
Synthesis of Natural Products : E. Marotta et al. (1993) showed that pure enantiomers of endo-bicyclo[3.3.0]oct-7-en-2-ol can be efficiently prepared using this compound (Marotta, Rastelli, Righi, & Rosini, 1993).
Enantiopure Pyrrolizidinone Amino Acids : These can serve as conformationally rigid dipeptide surrogates, facilitating the exploration of conformation-activity relationships of peptides, as found by Evelyne Dietrich and W. Lubell (2003) (Dietrich & Lubell, 2003).
Histamine H3 Receptor Antagonist : A new histamine H3 receptor antagonist chemotype was developed using this compound, as studied by Chen Zhao et al. (2009), demonstrating its medicinal chemistry applications (Zhao et al., 2009).
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound can be synthesized through a reaction of d-glucosamine and pyruvic acid . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is synthesized from bio-derived feedstocks, namely cellulose and chitin , which suggests it may interact with biochemical pathways related to these substances.
Action Environment
The compound is synthesized from bio-derived feedstocks, namely cellulose and chitin , which suggests that environmental factors related to these substances may influence its action.
properties
IUPAC Name |
(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-QYNIQEEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


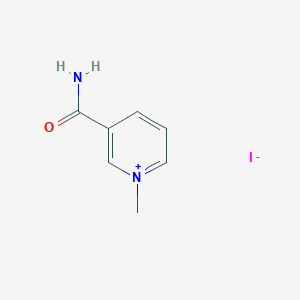
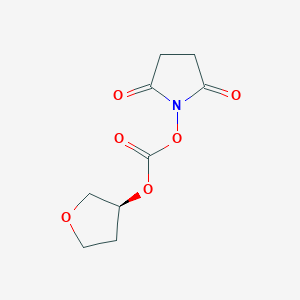


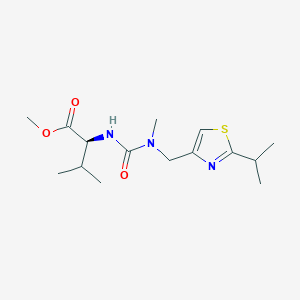


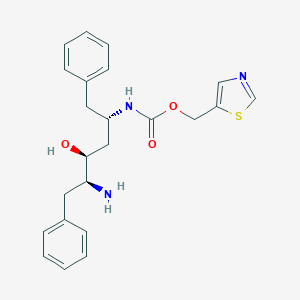


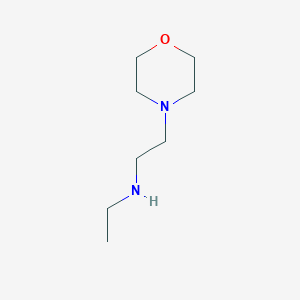
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
